1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one is a chemical compound characterized by the presence of a piperazine ring substituted with a propylsulfonyl group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of piperazine derivatives with propylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with prop-2-en-1-one under similar conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The prop-2-en-1-one moiety can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of 1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can bind to various biological targets, modulating their activity. The propylsulfonyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Comparison with Similar Compounds
- 1-(4-Phenylpiperazin-1-yl)prop-2-yn-1-one
- 1-(4-Bromobenzylpiperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- 3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness: 1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
1-(4-propylsulfonylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-3-9-16(14,15)12-7-5-11(6-8-12)10(13)4-2/h4H,2-3,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBSLYSSTJPPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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